Diallyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl sulfate is an organosulfur compound with the chemical formula C6H10O4S. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily derived from garlic and other plants in the genus Allium. This compound is known for its various biological activities and is used in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl sulfate can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with sulfur trioxide or chlorosulfuric acid. The reaction typically occurs under controlled temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of allyl chloride with sodium sulfate. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Diallyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into diallyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Diallyl sulfoxide and diallyl sulfone.
Reduction: Diallyl sulfide.
Substitution: Various substituted allyl compounds depending on the nucleophile used.
Scientific Research Applications
Diallyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: this compound exhibits antimicrobial properties and is studied for its potential in controlling microbial growth.
Medicine: Research has shown that this compound has anticancer properties, making it a candidate for cancer therapy studies.
Industry: It is used in the production of polymers and as a cross-linking agent in various industrial processes.
Mechanism of Action
The mechanism of action of diallyl sulfate involves its interaction with cellular components. It can form adducts with proteins and DNA, leading to the modulation of various cellular pathways. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function. It also inhibits the activity of certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Diallyl disulfide: Known for its strong garlic odor and antimicrobial properties.
Diallyl trisulfide: Exhibits potent anticancer and antioxidant activities.
Allyl methyl sulfide: A volatile compound with a characteristic odor, used in flavoring and fragrance industries.
Properties
CAS No. |
27063-40-7 |
---|---|
Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
bis(prop-2-enyl) sulfate |
InChI |
InChI=1S/C6H10O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
KVVXFPNTQJIKNH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOS(=O)(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.